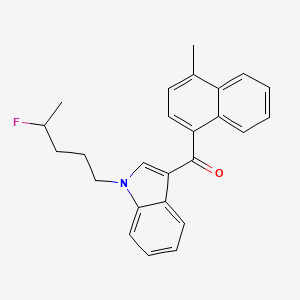![molecular formula C42H83NO5 B1161589 (2S,3S,4R,8E)-2[(2'R-2'-Hydroxylignoceranoylamino]octadec-8-ene-1,3,4-triol CAS No. 295803-03-1](/img/structure/B1161589.png)
(2S,3S,4R,8E)-2[(2'R-2'-Hydroxylignoceranoylamino]octadec-8-ene-1,3,4-triol
説明
The molecule belongs to a class of complex organic compounds with specific stereochemistry, indicating its potential relevance in biochemical processes or materials science. Similar compounds have been synthesized and characterized to understand their structure-activity relationships, physical, and chemical properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including protection/deprotection strategies, coupling reactions, and stereocontrolled synthesis. For instance, the synthesis of enantiomerically pure compounds involves key intermediates and employs techniques such as Wittig reactions, hydrogenation, and catalytic deoxygenation to achieve the desired stereochemistry and functional group placement (Massing & Eibl, 1994).
Molecular Structure Analysis
Structural characterization is crucial for confirming the molecular framework of synthesized compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy provide detailed insights into the compound's molecular structure, including stereochemistry and conformation. For example, the crystal structure analysis of certain compounds reveals polymeric structures and coordination behavior in solid state (Baul et al., 2002).
Chemical Reactions and Properties
The reactivity and chemical properties of organic molecules are influenced by their functional groups and molecular structure. Studies on similar compounds have explored various chemical reactions, including coupling reactions, oxidative etherification, and hydrolysis, demonstrating the compounds' reactivity and potential for further functionalization (Kobayashi et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments. These properties are often studied through differential scanning calorimetry, thermogravimetric analysis, and solubility tests, providing insights into the compound's stability and application potential (Lligadas et al., 2007).
Chemical Properties Analysis
The chemical stability, reactivity towards different reagents, and potential for bioconjugation are critical aspects of the chemical properties analysis. Studies have demonstrated the use of complex organic molecules as ligands for metal complexes, showing their potential in catalysis and material science applications (Moore et al., 2010).
科学的研究の応用
Antibacterial Activity
(2S,3S,4R,8E)-2[(2'R-2'-Hydroxylignoceranoylamino]octadec-8-ene-1,3,4-triol, along with related compounds, has demonstrated moderate antibacterial activity. This was observed in compounds isolated from the gorgonian Pseudopterogorgia australiensis in the Indian Ocean, which include similar sphingosines (Krishna et al., 2004).
Cytotoxic Activities
Compounds structurally similar to (2S,3S,4R,8E)-2[(2'R-2'-Hydroxylignoceranoylamino]octadec-8-ene-1,3,4-triol have been evaluated for cytotoxic activities. For instance, new cerebrosides and ceramides isolated from the pollen of Brassica napus L. showed activity against human tongue squamous carcinoma cell lines (Pei et al., 2010).
Antifungal and Antibacterial Properties
Lipids including compounds similar to the one were isolated from soft corals near the Andaman Islands, showing antibacterial activity against various bacteria and antifungal activity against fungi like Aspergillus niger and Candida albicans (Dmitrenok et al., 2003).
Occurrence in Nature
Various similar compounds have been isolated from different natural sources, such as from the roots of Serratula chinensis, flowers of Albizia julibrissin, and from other plant and marine sources. This indicates a widespread occurrence and potential diversity of applications in natural product chemistry (Ling et al., 2006; Kang et al., 2007).
特性
IUPAC Name |
2-hydroxy-N-(1,3,4-trihydroxyoctadec-8-en-2-yl)tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,38-41,44-47H,3-26,28,30-37H2,1-2H3,(H,43,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVGPKIBTGZJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1,3,4-trihydroxyoctadec-8-en-2-yl)tetracosanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





